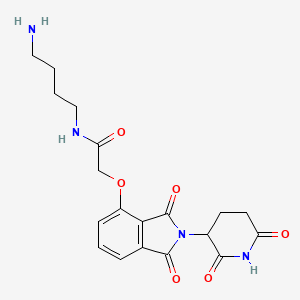
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
タリドミド-O-アミド-C4-NH2は、アミノ基とホルミル基の両方を含む化合物です。 この化合物は、その複雑な構造と、鎮痛、抗炎症、抗腫瘍作用などの潜在的な生物活性で知られています 。 この化合物は、タリドミド系セレブロンプロテインリガンドとリンカーを組み込んだ合成E3リガーゼリガンド-リンカーコンジュゲートであり、PROTAC(プロテオリシス標的化キメラ)の合成に有用です .
準備方法
タリドミド-O-アミド-C4-NH2の調製には、有機合成または生合成のプロセスが関与します。 合成経路には、通常、タリドミド系セレブロンプロテインリガンドとリンカーの組み込みが含まれます 。 反応条件は、化合物の安定性と純度を確保するために、温度、pH、溶媒を慎重に制御する必要があることが多いです 。 工業生産方法では、一貫性と安全性を維持するために、自動化された反応器と厳格な品質管理基準を使用して大規模合成を行うことがあります .
化学反応の分析
タリドミド-O-アミド-C4-NH2は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去に関与します。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去に関与します。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生じることがありますが、還元はアルコールを生じることがあります .
科学研究への応用
タリドミド-O-アミド-C4-NH2は、いくつかの科学研究に適用されています。
科学的研究の応用
Medicinal Chemistry
The compound is being explored for its role as a ligand-linker conjugate in the context of targeted protein degradation. This is particularly relevant for therapies aimed at diseases such as cancer, where the selective degradation of specific proteins can lead to therapeutic benefits. The incorporation of the dioxopiperidine moiety enhances its interaction with E3 ligases, which are crucial in the ubiquitin-proteasome system responsible for protein turnover .
Research Studies and Findings
Several studies have investigated the pharmacological properties and potential clinical applications of this compound:
Case Study: Targeted Protein Degradation
In a study focusing on targeted protein degradation, researchers synthesized various ligands including N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide to evaluate their efficacy in degrading specific oncoproteins associated with cancer progression. The results indicated that this compound effectively induced the degradation of target proteins in vitro, leading to reduced cell proliferation in cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the dioxopiperidine and isoindolin moieties can significantly affect the binding affinity and selectivity towards E3 ligases. This insight is crucial for optimizing compounds for better therapeutic indices while minimizing off-target effects .
作用機序
タリドミド-O-アミド-C4-NH2の作用機序には、E3ユビキチンリガーゼ複合体の構成要素であるセレブロンプロテインへの結合が関与します。 この結合は、非天然基質を複合体にリクルートし、その後の分解につながります 。 分子標的には、IKZF1やIKZF3などの転写因子が含まれ、セレブロンプロテインへの結合によって選択的に分解されます 。 このプロセスは、炎症性メディエーターやその他のサイトカインの放出を調節し、治療効果に貢献します .
類似化合物との比較
タリドミド-O-アミド-C4-NH2は、その特定の構造と作用機序のためにユニークです。類似化合物には、次のものがあります。
タリドミド: 免疫抑制および抗血管新生作用で知られています.
レナリドミド: タリドミドの誘導体であり、抗炎症作用と抗癌作用が強化されています.
ポマリドミド: 強力な抗癌作用を持つ別の誘導体です.
生物活性
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, also identified by its CAS number 1799711-24-2, is a compound of significant interest in pharmacological research. Its structure includes a piperidine moiety and isoindolinone derivatives, suggesting potential applications in targeting specific biological pathways.
The molecular formula of the compound is C19H22N4O6, with a molecular weight of 402.40 g/mol. It is classified under various chemical identifiers, including the MDL number MFCD31630818. The compound is typically stored in a dark place at temperatures between 2-8°C to maintain stability and efficacy .
This compound has been studied for its role as a ligand-linker conjugate in targeted protein degradation systems, particularly in relation to E3 ligases, which are crucial for ubiquitin-mediated proteolysis. The design of such compounds aims to enhance the degradation of specific proteins implicated in diseases like cancer and neurodegenerative disorders .
In Vitro Studies
Recent research indicates that this compound exhibits notable biological activity:
- Cell Proliferation Inhibition : Preliminary assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through modulation of cell cycle regulators such as CDK4/6 .
Case Studies
- Targeting CDK Pathways : A study explored the compound's efficacy in inhibiting cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The results showed a significant reduction in cell viability in treated cancer cells compared to controls .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal loss by enhancing antioxidant defenses and reducing inflammatory markers .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1799711-24-2 |
| Molecular Formula | C₁₉H₂₂N₄O₆ |
| Molecular Weight | 402.40 g/mol |
| Purity | ≥95% |
| Storage Conditions | Dark place, 2-8°C |
| Biological Activity | Observation |
|---|---|
| Cell Proliferation Inhibition | Significant reduction in viability in cancer cell lines |
| Neuroprotective Effects | Reduced oxidative stress damage in neuronal models |
特性
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMVDDVEZUNCJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













